4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which involves the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process can be achieved using various difluoromethylation reagents and metal-based methods.
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. For example, the use of difluoroacetic acid as a starting material, which is introduced at a post-synthesis phase, can result in high product yield and purity . Catalytic esterification using nanoscale titanium dioxide is another method that offers high reaction yield and short reaction time .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, difluoromethylation reagents, and radical initiators . Reaction conditions often involve controlled temperatures and the use of solvents like chlorobenzene .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation reactions can yield difluoromethylated indole derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, leading to increased biological activity . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated indole derivatives and fluorinated heterocycles, such as:
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethylated pyrazoline, pyrrole, and thiophene derivatives
Uniqueness
4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of difluoromethyl and fluoro groups in the indole ring enhances its stability and activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H6F3NO2 |
---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-fluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO2/c11-4-1-6(9(12)13)5-3-8(10(15)16)14-7(5)2-4/h1-3,9,14H,(H,15,16) |
InChI Key |
GGZHIXYDQNRAHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)F)C=C(N2)C(=O)O)F |
Origin of Product |
United States |
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